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molecular formula C10H10ClN3O B8453440 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol

1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol

Cat. No. B8453440
M. Wt: 223.66 g/mol
InChI Key: GTISQZPNQSZFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622982

Procedure details

A solution of 7.8 g of 2-[2'-(1H-imidazol-1-yl)acetyl]-5-chloropyridine in 40 ml of methanol is charged at 0°, in portions, with 2.0 g of sodium borohydride. The mixture is stirred for one hour at 0°. For working-up the mixture is decomposed by careful addition of 1N hydrochloric acid at 0°, followed by 1N sodium hydroxide to reach a pH of 9. The solvents are evaporated in vacuo. The residue is stirred with water and dichloromethane, the aqueous phase is extracted twice with dichloromethane and the combined organic extracts are washed with brine, dried and evaporated. The compound is obtained as a cream coloured solid; m.p.: >210° (decomp.). Purification is possible by chromatography over silicagel.
Name
2-[2'-(1H-imidazol-1-yl)acetyl]-5-chloropyridine
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=2)=[O:8])[CH:5]=[CH:4][N:3]=[CH:2]1.[BH4-].[Na+].Cl.[OH-].[Na+]>CO>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([CH:7]([OH:8])[CH2:6][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[N:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-[2'-(1H-imidazol-1-yl)acetyl]-5-chloropyridine
Quantity
7.8 g
Type
reactant
Smiles
N1(C=NC=C1)CC(=O)C1=NC=C(C=C1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue is stirred with water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts are washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The compound is obtained as a cream
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=CC(=NC1)C(CN1C=NC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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